molecular formula C27H28O4S B8503397 2-(3-tritylsulfanylpropyl)pentanedioic Acid CAS No. 254737-43-4

2-(3-tritylsulfanylpropyl)pentanedioic Acid

Cat. No. B8503397
M. Wt: 448.6 g/mol
InChI Key: YPOHEPOKCFGNMF-UHFFFAOYSA-N
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Patent
US06376478B1

Procedure details

2.56 mmol of 6-[(triphenylmethyl)thio]-1,3,3,-hexanetricarboxylic acid (III) (1.36 g) was dissolved in 5 ml of dimethylsulfoxide and the solution was ad heated to 100° C. for 1 hour, evaporated to dryness, dissolved in water and precipitated by addition of 1 M sulfuric acid. The precipitated oil solidified after 1 hour treatment in an ultrasound bath. The solid was filtered off, washed with water and dried in a dessicator. Yield 1.1 g of 6-[(triphenylmethyl)thio]-1,3-hexanedicarboxylic acid (IV) (89% two steps from II), 13C-NMR (MeOH) δ27.9, 28.6, 33.0 (two carbons), 33.1, 45.9, 68.1, 128.1, 129.2, 131.2, 146.8, 177.1, 179.4.
Name
6-[(triphenylmethyl)thio]-1,3,3,-hexanetricarboxylic acid
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[S:8][CH2:9][CH2:10][CH2:11][C:12](C(O)=O)([C:18]([OH:20])=[O:19])[CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CS(C)=O>[C:30]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[S:8][CH2:9][CH2:10][CH2:11][CH:12]([C:18]([OH:20])=[O:19])[CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
6-[(triphenylmethyl)thio]-1,3,3,-hexanetricarboxylic acid
Quantity
1.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(SCCCC(CCC(=O)O)(C(=O)O)C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
precipitated by addition of 1 M sulfuric acid
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a dessicator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C(SCCCC(CCC(=O)O)C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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